N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
N-(2,4-Dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 2,4-dichlorobenzylamine moiety at the 4-position. This structure combines a nitrogen-rich bicyclic system with a halogenated aromatic group, making it a candidate for diverse biological activities, including kinase inhibition and receptor antagonism. Its synthesis typically involves nucleophilic substitution reactions between chlorinated pyrazolopyrimidine intermediates and benzylamines under basic conditions . The dichlorobenzyl group enhances hydrophobicity and may improve target binding through halogen interactions, as observed in related compounds .
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSPTTGNGBLDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as ultrasonic-assisted synthesis and the use of modified montmorillonite catalysts to enhance yield and selectivity .
Analyse Chemischer Reaktionen
N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and proteins.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as CDK2, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Physicochemical Properties
- Target Compound: The 2,4-dichlorobenzyl group likely improves binding to hydrophobic pockets in targets like kinases or GPCRs. Chlorine atoms may participate in halogen bonding, enhancing affinity compared to non-halogenated analogs .
- Compound V (4-Fluorobenzyl) : Demonstrated efficacy as a phosphodiesterase inhibitor in Cryptosporidium parvum (IC₅₀ = 320 nM). Fluorine’s electronegativity may optimize electronic interactions without significant steric bulk .
- No explicit activity data reported .
- Pyrimidine Core (4a) : Replacing pyrazolo[3,4-d]pyrimidine with pyrimidine reduces ring strain but may alter binding specificity. Used in CCR4 antagonist studies with moderate potency (IC₅₀ ~ 100 nM) .
Structure-Activity Relationships (SAR)
- Halogenation : Dichlorobenzyl > fluorobenzyl > methylphenyl in potency (inferred from kinase inhibitor studies ).
- Core Rigidity : Pyrazolo[3,4-d]pyrimidine cores may offer better conformational restraint than pyrimidines, enhancing target selectivity .
- Substituent Position: Para-substituted halogens (e.g., 2,4-dichloro) improve activity over mono-substituted analogs due to optimized van der Waals interactions .
Biologische Aktivität
N-(2,4-Dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology and molecular biology. This article reviews its biological activity, synthesis, and relevant case studies.
- Chemical Formula : C12H9Cl2N5
- Molecular Weight : 294.139 g/mol
- CAS Number : 100124-91-2
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the dichlorobenzyl moiety significantly influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with protein kinases. Protein kinases play crucial roles in various cellular processes including cell growth, differentiation, and metabolism. The compound acts as a potent inhibitor of specific protein kinases, which can lead to apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values indicate significant potency in these models.
- Mechanistic Studies : Research indicates that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Antimicrobial Activity
Recent evaluations have also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : In vitro tests against common bacterial strains have shown moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.
Case Study 2: Synergistic Effects with Other Agents
Another research effort explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
